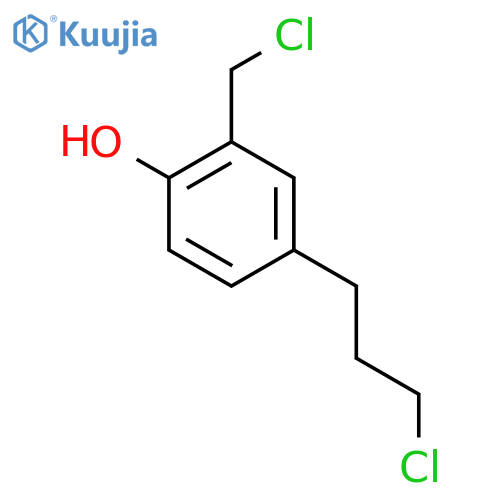

Cas no 1805744-20-0 (5-(3-Chloropropyl)-2-hydroxybenzyl chloride)

1805744-20-0 structure

商品名:5-(3-Chloropropyl)-2-hydroxybenzyl chloride

CAS番号:1805744-20-0

MF:C10H12Cl2O

メガワット:219.107681274414

CID:4981643

5-(3-Chloropropyl)-2-hydroxybenzyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-(3-Chloropropyl)-2-hydroxybenzyl chloride

-

- インチ: 1S/C10H12Cl2O/c11-5-1-2-8-3-4-10(13)9(6-8)7-12/h3-4,6,13H,1-2,5,7H2

- InChIKey: IUKZFYHSTUPXFG-UHFFFAOYSA-N

- ほほえんだ: ClCCCC1C=CC(=C(CCl)C=1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 141

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 20.2

5-(3-Chloropropyl)-2-hydroxybenzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010836-1g |

5-(3-Chloropropyl)-2-hydroxybenzyl chloride |

1805744-20-0 | 97% | 1g |

1,519.80 USD | 2021-06-25 | |

| Alichem | A013010836-250mg |

5-(3-Chloropropyl)-2-hydroxybenzyl chloride |

1805744-20-0 | 97% | 250mg |

475.20 USD | 2021-06-25 | |

| Alichem | A013010836-500mg |

5-(3-Chloropropyl)-2-hydroxybenzyl chloride |

1805744-20-0 | 97% | 500mg |

839.45 USD | 2021-06-25 |

5-(3-Chloropropyl)-2-hydroxybenzyl chloride 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

1805744-20-0 (5-(3-Chloropropyl)-2-hydroxybenzyl chloride) 関連製品

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 61389-26-2(Lignoceric Acid-d4)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量